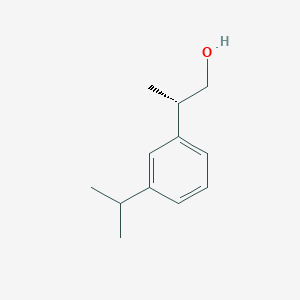

(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol

説明

(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol is a chiral secondary alcohol characterized by a 3-isopropylphenyl group attached to the C2 position of a propan-1-ol backbone in the (S)-configuration. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol. This compound’s stereochemistry and aromatic substitution pattern make it structurally analogous to pharmacologically active alcohols, such as β-blockers or nonsteroidal anti-inflammatory drug (NSAID) precursors (e.g., flurbiprofen derivatives) .

特性

IUPAC Name |

(2S)-2-(3-propan-2-ylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9(2)11-5-4-6-12(7-11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDLKNHPVKYEIG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC=CC(=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2-(3-Propan-2-ylphenyl)propan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.

化学反応の分析

Types of Reactions

(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, (2S)-2-(3-Propan-2-ylphenyl)propan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction of the compound can lead to the formation of (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride derivative.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

Oxidation: (2S)-2-(3-Propan-2-ylphenyl)propan-1-one.

Reduction: (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine.

Substitution: (2S)-2-(3-Propan-2-ylphenyl)propan-1-chloride.

科学的研究の応用

(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is used in the production of fine chemicals and as a chiral building block in the synthesis of enantiomerically pure compounds.

作用機序

The mechanism of action of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol, highlighting differences in substituents, synthesis routes, and physicochemical properties:

Key Comparisons :

Stereochemical Complexity :

- (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol and its biphenyl analog () share enantioselective synthesis challenges. The biphenyl derivative requires multi-step routes with chiral catalysts, whereas the isopropylphenyl variant may utilize simpler asymmetric reductions .

Hydrophobicity and Bioactivity: The 3-isopropylphenyl group in the target compound confers moderate hydrophobicity (logP ~3.2), making it less polar than the naphthyl analog (logP ~4.1, ) but more hydrophobic than amino-substituted derivatives (logP ~1.2, ). This balance may enhance membrane permeability in drug design.

Pharmacological Potential: Fluorinated analogs (e.g., ) show promise in Alzheimer’s research due to enhanced bioavailability and CNS penetration. In contrast, the methoxynaphthyl derivative () aligns with NSAID-like anti-inflammatory activity. The target compound’s isopropyl group may favor metabolic stability over fluorinated or methoxy groups.

Synthetic Accessibility: Amino-substituted analogs () often employ reductive amination or enzymatic resolution, while aryl-substituted alcohols (e.g., ) rely on cross-coupling or Grignard reactions. The target compound’s synthesis may mirror flurbiprofen alcohol routes using Suzuki-Miyaura coupling .

Research Findings and Data

Physicochemical Properties :

- NMR Data : For the fluorobiphenyl analog, ¹H-NMR (CDCl₃) shows distinct peaks for the CH₂OH group (δ 3.5–4.0 ppm) and aromatic protons (δ 6.8–7.6 ppm) . The target compound’s isopropyl group would exhibit characteristic doublets (δ 1.2–1.4 ppm, CH(CH₃)₂).

- Solubility: The isopropylphenyl derivative is likely less water-soluble than amino-substituted analogs but more soluble than naphthyl derivatives due to reduced π-π stacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。